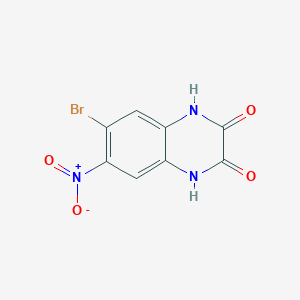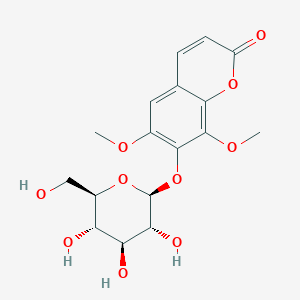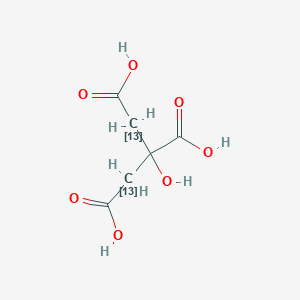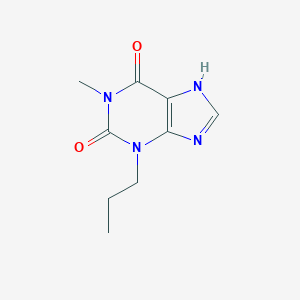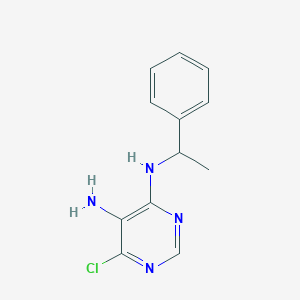
6-chloro-N4-(1-phenylethyl)pyrimidine-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-chloro-N4-(1-phenylethyl)pyrimidine-4,5-diamine” is a chemical compound with the molecular formula C12H13ClN4 . It is a type of pyrimidopyrimidine, which is a bicyclic compound with two nitrogen atoms in each ring .
Synthesis Analysis
The synthesis of pyrimidopyrimidines, including “this compound”, involves various methods . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring fused with another pyrimidine ring . The compound has four possible structural isomers due to the presence of two nitrogen atoms in each ring .Chemical Reactions Analysis
The chemical reactions of “this compound” are influenced by the reactivities of the substituents linked to the ring carbon and nitrogen atoms . The compound can undergo various reactions, including unexpected synthetic routes .Safety and Hazards
Orientations Futures
The future directions for “6-chloro-N4-(1-phenylethyl)pyrimidine-4,5-diamine” could involve further exploration of its synthesis methods, reactivities, and potential applications in the medical and pharmaceutical fields . Researchers in synthetic organic and medicinal chemistry are encouraged to undertake and improve new approaches for the construction of new standard biological components .
Propriétés
IUPAC Name |
6-chloro-4-N-(1-phenylethyl)pyrimidine-4,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-8(9-5-3-2-4-6-9)17-12-10(14)11(13)15-7-16-12/h2-8H,14H2,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNCMMJXFCBSMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C(=NC=N2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294132 |
Source


|
| Record name | 6-chloro-N4-(1-phenylethyl)pyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112088-62-7 |
Source


|
| Record name | 6-chloro-N4-(1-phenylethyl)pyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
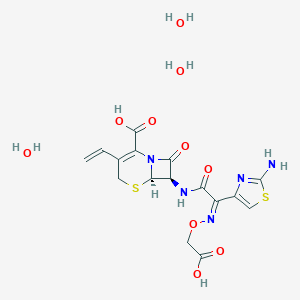
![Imidazo[1,2-a]pyridine-5-thiol](/img/structure/B53219.png)
